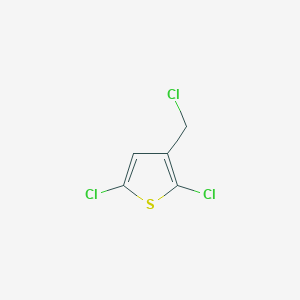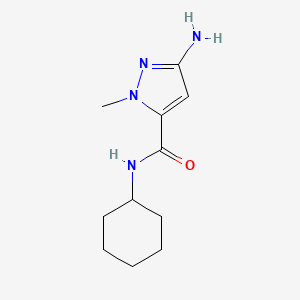![molecular formula C19H22N4O5S B2481143 5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2198228-62-3](/img/structure/B2481143.png)
5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals that are synthesized for their unique chemical and physical properties, which are of interest in various fields, including medicinal chemistry, material science, and as potential intermediates for further chemical transformations.
Synthesis Analysis
Synthesis of similar complex molecules often involves multi-step reactions, including the formation of azetidinone rings, dihydropyridazines, and sulfonyl-benzoxazolone frameworks. Techniques such as condensation reactions, ring-closure strategies, and the use of specific reagents for introducing sulfonyl groups are common. For instance, a method for synthesizing derivatives through reactions involving amino-heterocycles has been detailed by Kanno et al. (1991) in the context of creating tetrazole derivatives from dimethylformamide diethylacetal-prepared intermediates (H. Kanno, H. Yamaguchi, Y. Ichikawa, S. Isoda, 1991).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using X-ray crystallography, NMR (nuclear magnetic resonance), and IR (infrared spectroscopy) to determine the arrangement of atoms and the stereochemistry. The structure of similar molecules has been confirmed through these techniques, showcasing the complexity and precision required in the synthesis of these molecules.
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including hydrolysis, reduction, and functional group transformations. Their reactivity is influenced by the presence of functional groups such as the azetidinone ring, sulfonyl group, and the dihydropyridazine moiety.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior in different environments and potential applications. These properties are often determined experimentally and are essential for the compound's practical use.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with other chemical agents, and stability under various conditions, are vital for the compound's application in synthesis and its potential biological activity. These properties can be assessed through experimental studies and computational predictions.
- Synthesis and in vitro antioxidant activity of novel derivatives by Yüksek et al. (2015), which discusses the synthesis and characterization of compounds with antioxidant properties (H. Yüksek, E. Koca, Ö. Gürsoy-Kol, O. Akyıldırım, M. Çelebier, 2015).
- Research on hydrohydrazination and hydroazidation of olefins by Waser et al. (2006), providing insights into reactions relevant for the synthesis of complex organic compounds (J. Waser, B. Gášpár, H. Nambu, E. Carreira, 2006).
科学的研究の応用
Chemical Synthesis and Reactivity
5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a compound that may have potential in the synthesis of complex molecules due to its structural components, such as azetidinone, pyridazinone, and benzoxazolone rings. Research on related molecules has shown advancements in the field of chemical synthesis, including the development of novel synthetic pathways involving hydrazines, azides, and azetidinones. These pathways allow for the creation of a broad range of functionalized molecules, serving as a basis for further exploration of similar compounds (Waser, Gášpár, Nambu, & Carreira, 2006).
Antimicrobial and Anti-inflammatory Properties
Compounds with structural similarities to this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. For example, studies on indolyl azetidinones and derivatives from quinazolin-4(3H)-one revealed promising antimicrobial activities. These findings underscore the potential of such compounds in therapeutic applications, particularly in addressing bacterial infections and inflammation (Kalsi, Shrimali, Bhalla, & Barthwal, 1990); (Patel & Patel, 2011).
Potential in Drug Design
The chemical structure of this compound suggests its utility in the design and development of new pharmaceutical agents. The presence of azetidinone and benzoxazolone moieties, in particular, might offer a scaffold for the development of drugs with specific biological activities, including the modulation of enzymatic functions or receptor interactions. The exploration of such compounds can lead to innovative treatments for various diseases, benefiting from their unique chemical and pharmacological properties (Frigola, Vañó, Torrens, Gómez-Gomar, Ortega, & García‐Granda, 1995).
特性
IUPAC Name |
5-[3-[(3-tert-butyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-19(2,3)16-6-7-17(24)23(21-16)11-12-9-22(10-12)29(26,27)13-4-5-15-14(8-13)20-18(25)28-15/h4-8,12H,9-11H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKXXROICPOWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2481061.png)
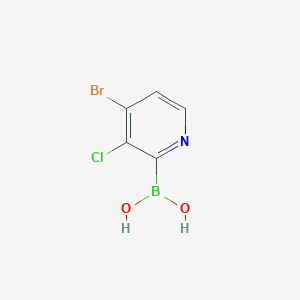
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2481063.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2481064.png)
![2-[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2481066.png)
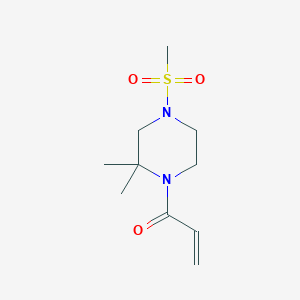
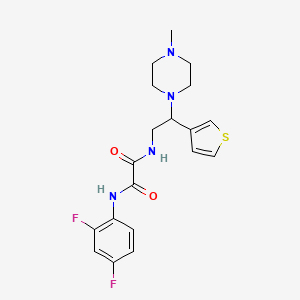

![3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2481071.png)

![Morpholin-4-yl-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B2481075.png)
![N-[[3-Bromo-2-(2-methylsulfonylethoxy)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2481078.png)
